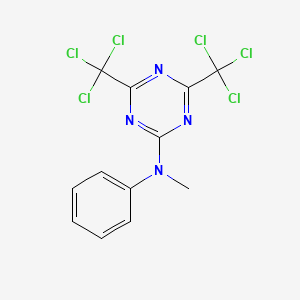
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method involves the Pinner triazine synthesis, where alkyl or aryl amidine reacts with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .
Industrial Production Methods
Industrial production of this compound often utilizes cyanuric chloride as a starting material. The substitution of chloride ions in cyanuric chloride with various nucleophiles, such as aniline or benzylamine, in the presence of sodium carbonate, is a common method . This process can be carried out under conventional heating or microwave irradiation to enhance yield and purity .
化学反応の分析
Types of Reactions
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Replacement of chloride ions with different nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Sodium carbonate is often used as an acid scavenger during the substitution of chloride ions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline yield N-phenyl derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学的研究の応用
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in cancer treatment and as an antiviral agent.
Industry: Utilized in the production of herbicides, polymer photostabilizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer treatment, it may interfere with DNA replication and cell division .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and dyes.
Uniqueness
Its trichloromethyl groups enhance its reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
30356-67-3 |
|---|---|
分子式 |
C12H8Cl6N4 |
分子量 |
420.9 g/mol |
IUPAC名 |
N-methyl-N-phenyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl6N4/c1-22(7-5-3-2-4-6-7)10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-6H,1H3 |
InChIキー |
COIXNGLJCLYWPG-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



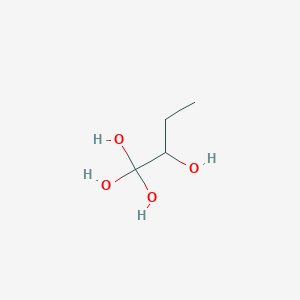



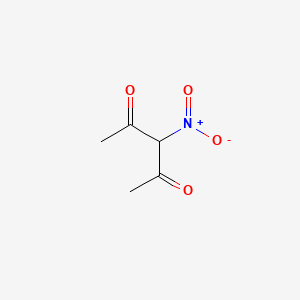
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
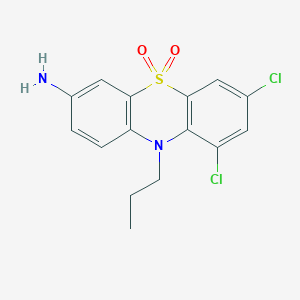
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
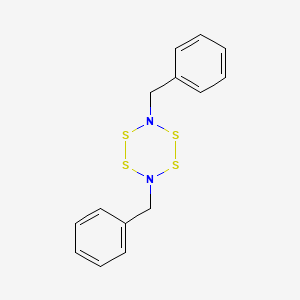
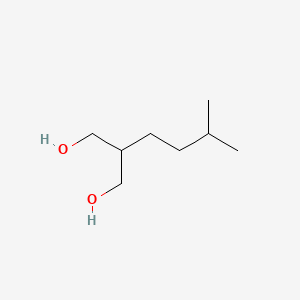
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

